molecular formula C26H25N3O3 B11221663 (2Z)-2-[(4-ethylphenyl)imino]-5-(hydroxymethyl)-8-methyl-N-(2-methylphenyl)-2H-pyrano[2,3-c]pyridine-3-carboxamide

(2Z)-2-[(4-ethylphenyl)imino]-5-(hydroxymethyl)-8-methyl-N-(2-methylphenyl)-2H-pyrano[2,3-c]pyridine-3-carboxamide

Cat. No.: B11221663
M. Wt: 427.5 g/mol
InChI Key: IFQXKFOGZQIGOO-UHFFFAOYSA-N
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Description

(2Z)-2-[(4-ethylphenyl)imino]-5-(hydroxymethyl)-8-methyl-N-(2-methylphenyl)-2H-pyrano[2,3-c]pyridine-3-carboxamide is a complex organic compound with a unique structure that includes a pyrano[2,3-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(4-ethylphenyl)imino]-5-(hydroxymethyl)-8-methyl-N-(2-methylphenyl)-2H-pyrano[2,3-c]pyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrano[2,3-c]pyridine core, followed by the introduction of the imino, hydroxymethyl, and carboxamide groups. Common reagents used in these reactions include various aldehydes, amines, and catalysts under controlled conditions such as specific temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The use of high-purity reagents and advanced purification techniques, such as chromatography, is essential to obtain the desired product with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(4-ethylphenyl)imino]-5-(hydroxymethyl)-8-methyl-N-(2-methylphenyl)-2H-pyrano[2,3-c]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The imino group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the imino group would produce an amine derivative.

Scientific Research Applications

(2Z)-2-[(4-ethylphenyl)imino]-5-(hydroxymethyl)-8-methyl-N-(2-methylphenyl)-2H-pyrano[2,3-c]pyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-2-[(4-ethylphenyl)imino]-5-(hydroxymethyl)-8-methyl-N-(2-methylphenyl)-2H-pyrano[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[(4-methylphenyl)imino]-5-(hydroxymethyl)-8-methyl-N-(2-methylphenyl)-2H-pyrano[2,3-c]pyridine-3-carboxamide
  • (2Z)-2-[(4-ethylphenyl)imino]-5-(hydroxymethyl)-8-methyl-N-(2-ethylphenyl)-2H-pyrano[2,3-c]pyridine-3-carboxamide

Uniqueness

(2Z)-2-[(4-ethylphenyl)imino]-5-(hydroxymethyl)-8-methyl-N-(2-methylphenyl)-2H-pyrano[2,3-c]pyridine-3-carboxamide is unique due to its specific substitution pattern and the presence of both imino and hydroxymethyl groups, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C26H25N3O3

Molecular Weight

427.5 g/mol

IUPAC Name

2-(4-ethylphenyl)imino-5-(hydroxymethyl)-8-methyl-N-(2-methylphenyl)pyrano[2,3-c]pyridine-3-carboxamide

InChI

InChI=1S/C26H25N3O3/c1-4-18-9-11-20(12-10-18)28-26-22(25(31)29-23-8-6-5-7-16(23)2)13-21-19(15-30)14-27-17(3)24(21)32-26/h5-14,30H,4,15H2,1-3H3,(H,29,31)

InChI Key

IFQXKFOGZQIGOO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N=C2C(=CC3=C(O2)C(=NC=C3CO)C)C(=O)NC4=CC=CC=C4C

Origin of Product

United States

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